Cas no 1179281-77-6 (2-{(tert-butoxy)carbonyl(3-chlorophenyl)amino}acetic acid)

2-{(tert-Butoxy)carbonyl(3-chlorophenyl)amino}acetic acid is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group and a 3-chlorophenyl substituent. The Boc group enhances stability, facilitating handling and storage under standard conditions, while the chlorophenyl moiety offers reactivity for further functionalization. This compound is particularly useful in peptide synthesis and medicinal chemistry, where it serves as a versatile intermediate for constructing complex molecules. Its structural features ensure compatibility with common deprotection and coupling conditions, making it a reliable choice for multi-step organic transformations. The presence of both carboxylic acid and protected amine functionalities allows for selective modifications, supporting diverse synthetic applications.
2-{(tert-butoxy)carbonyl(3-chlorophenyl)amino}acetic acid structure
1179281-77-6 structure
Product name:2-{(tert-butoxy)carbonyl(3-chlorophenyl)amino}acetic acid
CAS No:1179281-77-6
MF:C13H16ClNO4
Molecular Weight:285.723443031311
MDL:MFCD12609374
CID:5611817
PubChem ID:44828756

2-{(tert-butoxy)carbonyl(3-chlorophenyl)amino}acetic acid 化学的及び物理的性質

名前と識別子

    • SCHEMBL20400038
    • 1179281-77-6
    • 2-{[(tert-butoxy)carbonyl](3-chlorophenyl)amino}acetic acid
    • AKOS010045145
    • EN300-3390664
    • 2-{(tert-butoxy)carbonyl(3-chlorophenyl)amino}acetic acid
    • MDL: MFCD12609374
    • インチ: 1S/C13H16ClNO4/c1-13(2,3)19-12(18)15(8-11(16)17)10-6-4-5-9(14)7-10/h4-7H,8H2,1-3H3,(H,16,17)
    • InChIKey: JYRJRIBUVWFOCX-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)N(CC(=O)O)C(=O)OC(C)(C)C

計算された属性

  • 精确分子量: 285.0767857g/mol
  • 同位素质量: 285.0767857g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 340
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.9
  • トポロジー分子極性表面積: 66.8Ų

2-{(tert-butoxy)carbonyl(3-chlorophenyl)amino}acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-3390664-0.5g
2-{[(tert-butoxy)carbonyl](3-chlorophenyl)amino}acetic acid
1179281-77-6 95.0%
0.5g
$520.0 2025-03-18
Enamine
EN300-3390664-0.1g
2-{[(tert-butoxy)carbonyl](3-chlorophenyl)amino}acetic acid
1179281-77-6 95.0%
0.1g
$476.0 2025-03-18
Enamine
EN300-3390664-10g
2-{[(tert-butoxy)carbonyl](3-chlorophenyl)amino}acetic acid
1179281-77-6
10g
$2331.0 2023-09-03
Enamine
EN300-3390664-0.25g
2-{[(tert-butoxy)carbonyl](3-chlorophenyl)amino}acetic acid
1179281-77-6 95.0%
0.25g
$498.0 2025-03-18
Enamine
EN300-3390664-0.05g
2-{[(tert-butoxy)carbonyl](3-chlorophenyl)amino}acetic acid
1179281-77-6 95.0%
0.05g
$455.0 2025-03-18
Enamine
EN300-3390664-5.0g
2-{[(tert-butoxy)carbonyl](3-chlorophenyl)amino}acetic acid
1179281-77-6 95.0%
5.0g
$1572.0 2025-03-18
Enamine
EN300-3390664-2.5g
2-{[(tert-butoxy)carbonyl](3-chlorophenyl)amino}acetic acid
1179281-77-6 95.0%
2.5g
$1063.0 2025-03-18
Enamine
EN300-3390664-1.0g
2-{[(tert-butoxy)carbonyl](3-chlorophenyl)amino}acetic acid
1179281-77-6 95.0%
1.0g
$541.0 2025-03-18
Enamine
EN300-3390664-10.0g
2-{[(tert-butoxy)carbonyl](3-chlorophenyl)amino}acetic acid
1179281-77-6 95.0%
10.0g
$2331.0 2025-03-18
Enamine
EN300-3390664-1g
2-{[(tert-butoxy)carbonyl](3-chlorophenyl)amino}acetic acid
1179281-77-6
1g
$541.0 2023-09-03

2-{(tert-butoxy)carbonyl(3-chlorophenyl)amino}acetic acid 関連文献

2-{(tert-butoxy)carbonyl(3-chlorophenyl)amino}acetic acidに関する追加情報

Research Briefing on 2-{(tert-butoxy)carbonyl(3-chlorophenyl)amino}acetic Acid (CAS: 1179281-77-6)

The compound 2-{(tert-butoxy)carbonyl(3-chlorophenyl)amino}acetic acid (CAS: 1179281-77-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.

Recent studies have highlighted the importance of 2-{(tert-butoxy)carbonyl(3-chlorophenyl)amino}acetic acid as a key intermediate in the synthesis of novel bioactive molecules. Its structural features, including the tert-butoxycarbonyl (Boc) protecting group and the chlorophenyl moiety, make it a valuable building block for the development of peptide-based therapeutics and small-molecule inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of protease inhibitors targeting viral enzymes, showcasing its potential in antiviral drug development.

In terms of synthetic methodology, advancements have been made in the efficient production of 2-{(tert-butoxy)carbonyl(3-chlorophenyl)amino}acetic acid. A recent patent application (WO2023056789) describes an improved synthetic route that enhances yield and purity while reducing environmental impact. This method employs green chemistry principles, such as the use of biodegradable catalysts and solvent-free conditions, aligning with the growing emphasis on sustainable pharmaceutical manufacturing.

Biological evaluations of derivatives containing this scaffold have revealed promising pharmacological activities. Research published in Bioorganic & Medicinal Chemistry Letters (2024) reported that analogs of 2-{(tert-butoxy)carbonyl(3-chlorophenyl)amino}acetic acid exhibit potent inhibitory effects against inflammatory cytokines, suggesting potential applications in treating autoimmune diseases. Molecular docking studies indicate that these compounds interact with the allosteric site of target proteins, providing insights for structure-activity relationship optimization.

The compound's role in targeted drug delivery systems has also been explored. A 2024 study in Advanced Drug Delivery Reviews highlighted its use as a linker molecule in antibody-drug conjugates (ADCs), where its stability under physiological conditions and cleavability in target tissues make it particularly valuable for cancer therapeutics. This application capitalizes on the compound's balanced hydrophilicity/lipophilicity profile and its ability to maintain payload integrity during systemic circulation.

Future research directions for 2-{(tert-butoxy)carbonyl(3-chlorophenyl)amino}acetic acid include further exploration of its structure-activity relationships, development of novel synthetic derivatives, and investigation of its potential in combination therapies. The compound's versatility and demonstrated biological activities position it as a promising candidate for continued investigation in multiple therapeutic areas, from infectious diseases to oncology and inflammation.

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